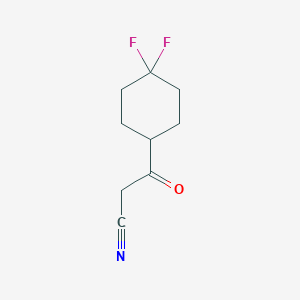

3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile

Beschreibung

BenchChem offers high-quality 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c10-9(11)4-1-7(2-5-9)8(13)3-6-12/h7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOCOBCFMCLPRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)CC#N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile chemical structure properties

An In-Depth Technical Guide to 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile: A Key Building Block in Modern Drug Discovery

Abstract

3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile stands as a significant fluorinated building block for drug discovery and medicinal chemistry. Its unique structure, combining a gem-difluorinated cyclohexane ring with a reactive β-ketonitrile moiety, offers a compelling platform for synthesizing novel therapeutics. The difluoro group can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa, while the β-ketonitrile functional group serves as a versatile handle for constructing a wide array of complex heterocyclic systems. This technical guide provides a comprehensive analysis of the compound's molecular profile, a proposed synthetic pathway, expected analytical characterizations, and its potential applications as a pharmaceutical intermediate. It is intended to be a vital resource for researchers and scientists in the field of drug development, offering both foundational knowledge and practical insights.

Part 1: Molecular Profile and Physicochemical Properties

The structural and physicochemical properties of a building block are foundational to its application in synthesis. 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile incorporates features designed to address common challenges in drug development, such as metabolic instability and the need for precise molecular conformations.

Chemical Identity and Structure

The molecule consists of a cyclohexane ring where the C4 position is geminally difluorinated, attached to a 3-oxopropanenitrile side chain. This combination provides both a lipophilic, metabolically stabilized aliphatic core and a highly reactive synthetic handle.

| Identifier | Value | Reference |

| Chemical Name | 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile | [1] |

| CAS Number | 1546403-48-8 | [1] |

| Molecular Formula | C₉H₁₁F₂NO | [1][2] |

| Molecular Weight | 187.19 g/mol | [1] |

| SMILES | C1CC(CCC1C(=O)CC#N)(F)F | [2] |

| InChI | InChI=1S/C9H11F2NO/c10-9(11)4-1-7(2-5-9)8(13)3-6-12/h7H,1-5H2 | [2] |

| InChIKey | LGOCOBCFMCLPRZ-UHFFFAOYSA-N | [2] |

Figure 1: 2D Structure of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile

(Self-generated image, chemical structure is public domain)Physicochemical Properties

The introduction of fluorine atoms significantly impacts the molecule's properties compared to its non-fluorinated analog. The strong C-F bonds enhance metabolic stability by blocking potential sites of oxidative metabolism on the cyclohexane ring.

| Property | Value | Reference |

| Melting Point | 81 - 86 °C | |

| Appearance | Solid (form may vary) | |

| Stability | The product is chemically stable under standard ambient conditions (room temperature). | |

| Storage | Store in a dry, sealed place. | [1] |

| Predicted XlogP | 1.7 | [2] |

Part 2: Synthesis and Mechanistic Considerations

While specific vendor-proprietary synthesis methods for 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile are not publicly detailed, a chemically sound and efficient route can be proposed based on established methodologies for β-ketonitrile synthesis. The most logical approach involves the condensation of an activated derivative of 4,4-difluorocyclohexanecarboxylic acid with acetonitrile.

Proposed Synthetic Pathway: Acetonitrile Acylation

The acylation of the acetonitrile anion provides a direct and reliable method for forming the β-ketonitrile functional group. This pathway is advantageous due to the commercial availability of starting materials and the robustness of the reaction. The process begins with the synthesis of an appropriate acyl donor, such as an ester or acyl chloride, from 4,4-difluorocyclohexanecarboxylic acid.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical)

This protocol is a representative example and has not been optimized. All operations should be performed in a chemical fume hood by trained personnel.

Materials:

-

Methyl 4,4-difluorocyclohexanecarboxylate

-

Acetonitrile (anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF.

-

Anion Formation: Cool the NaH suspension to 0 °C. Add anhydrous acetonitrile (1.5 equivalents) dropwise via syringe. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.

-

Condensation: Cool the reaction mixture back to 0 °C. Add a solution of methyl 4,4-difluorocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ester is consumed.

-

Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl. Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile.

Part 3: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures based on the molecule's structure.

| Technique | Expected Observations |

| ¹H NMR | - δ ~3.8-4.2 ppm (s, 2H): A singlet corresponding to the α-methylene protons (-CO-CH₂ -CN).- δ ~2.5-3.0 ppm (m, 1H): A multiplet for the proton on the carbon bearing the side chain (CH -CO).- δ ~1.8-2.2 ppm (m, 8H): A complex series of multiplets for the remaining eight protons on the cyclohexyl ring. |

| ¹³C NMR | - δ ~195-205 ppm: Ketone carbonyl carbon (C =O).- δ ~115-120 ppm: Nitrile carbon (C ≡N).- δ ~120-125 ppm (t): The difluorinated carbon of the cyclohexane ring (C F₂), appearing as a triplet due to C-F coupling.- δ ~40-50 ppm: The methine carbon (C H-CO).- δ ~25-35 ppm: The remaining carbons of the cyclohexyl ring and the methylene carbon (-CO-C H₂-CN). |

| ¹⁹F NMR | A single signal (e.g., a complex multiplet or broad singlet depending on conformational dynamics) is expected as the two fluorine atoms are chemically equivalent. |

| FT-IR (cm⁻¹) | - ~2250-2270 cm⁻¹: A sharp, medium intensity peak for the nitrile (C≡N) stretch.- ~1710-1730 cm⁻¹: A strong, sharp peak for the ketone carbonyl (C=O) stretch. |

| Mass Spec (EI) | - m/z = 187.08: Molecular ion peak [M]⁺.- Characteristic fragmentation patterns including loss of the cyano-methyl group (-CH₂CN) and fragments corresponding to the difluorocyclohexyl moiety. |

Part 4: Reactivity and Applications in Drug Development

3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the versatile reactivity of the β-ketonitrile group, which can participate in a wide range of chemical transformations to build more complex molecular architectures.

Role as a Versatile Synthon

The compound is a classic example of a "C3 synthon," providing a three-carbon chain with differentiated reactivity at each position. The active methylene group is nucleophilic, the ketone is electrophilic, and the nitrile can be hydrolyzed or participate in cycloadditions. This makes it an ideal precursor for heterocyclic synthesis, a cornerstone of medicinal chemistry.[3]

Caption: Potential synthetic routes from the title compound to key medicinal scaffolds.

Application in Targeted Therapies

Derivatives of 3-oxopropanenitrile are known intermediates in the synthesis of targeted inhibitors for various enzymes.[4]

-

Janus Kinase (JAK) Inhibitors: The nitrile group is a common feature in several JAK inhibitors used to treat inflammatory diseases like rheumatoid arthritis. This compound could be used to synthesize novel analogs where the difluorocyclohexyl group acts as a metabolically robust scaffold that orients the molecule within the enzyme's binding pocket.[4]

-

Oncology: Many kinase inhibitors and other anticancer agents are built upon heterocyclic cores like pyrimidines and pyrrolopyrimidines.[5][6] The ability to rapidly generate diverse libraries of these scaffolds using this building block makes it a valuable tool in hit-to-lead optimization campaigns.

Part 5: Safety, Handling, and Storage

As with any active chemical reagent, proper handling and storage are paramount to ensure safety. The information below is summarized from available Safety Data Sheets (SDS).[7][8]

Hazard Identification

The compound is classified as hazardous. Users must familiarize themselves with the full SDS before handling.

| Hazard Class | GHS Code | Description | Reference |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [8] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | |

| Skin Irritation | H315 | Causes skin irritation | [8] |

| Eye Irritation | H319 | Causes serious eye irritation | [8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [8] |

Signal Word: Warning

Safe Handling Protocol

-

Engineering Controls: Always handle this substance within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.[7]

-

Lab Coat: A standard laboratory coat is required.

-

-

Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the work area.[7] Wash hands and skin thoroughly after handling.

-

Spill Response: In case of a spill, evacuate the area. Collect the spilled solid using an inert absorbent material and place it in a sealed container for proper disposal.[8]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[8]

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. This material should be treated as hazardous waste.

Conclusion

3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile is a strategically designed chemical building block with significant potential in drug discovery. The gem-difluoro motif provides a proven method for enhancing metabolic stability, a critical parameter in drug design. Coupled with the synthetic versatility of the β-ketonitrile group, this compound offers chemists a powerful tool for the efficient synthesis of diverse and complex molecules. Its application in constructing heterocyclic scaffolds relevant to oncology and inflammatory diseases underscores its importance as a valuable intermediate for developing next-generation therapeutics.

References

-

PubChem. (n.d.). 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile. National Center for Biotechnology Information. Available from: [Link]

-

3B Scientific (Wuhan) Corp. (2024). Safety Data Sheet. Available from: [Link]

-

CNR-IRIS. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Approach for the Synthesis of Anticancer Drugs. Available from: [Link]

Sources

- 1. CAS 1546403-48-8 | 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile - Synblock [synblock.com]

- 2. PubChemLite - 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile (C9H11F2NO) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. iris.cnr.it [iris.cnr.it]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

A Senior Application Scientist's Guide to the Role of the gem-Difluorocyclohexane Moiety in Enhancing Drug Metabolic Stability

Executive Summary

In modern drug discovery, achieving metabolic stability is a critical hurdle. A promising lead compound can fail due to rapid clearance by metabolic enzymes, primarily the Cytochrome P450 (CYP450) superfamily. Aliphatic carbocycles, such as cyclohexane, are common scaffolds in medicinal chemistry but often contain metabolically vulnerable C-H bonds, or "soft spots," susceptible to oxidative metabolism. Strategic fluorination, specifically the introduction of a geminal difluoro (CF₂) group, has emerged as a powerful tactic to "shield" these susceptible positions. This guide provides an in-depth technical analysis of the role of the gem-difluorocyclohexane group in drug design, synthesizing mechanistic principles, physicochemical consequences, and field-proven validation protocols. We will explore not only how this moiety can block metabolic pathways but also how it modulates other critical drug-like properties, offering a holistic perspective for researchers, scientists, and drug development professionals.

Part 1: The Metabolic Vulnerability of Saturated Carbocycles

The journey of a drug through the body is a perilous one, governed by the principles of Absorption, Distribution, Metabolism, and Elimination (ADME)[1]. Metabolism, the enzymatic conversion of drug molecules, is a key determinant of a compound's pharmacokinetic profile and oral bioavailability. The liver is the primary site of drug metabolism, where CYP450 enzymes catalyze the oxidation of xenobiotics to increase their hydrophilicity and facilitate excretion[2][3].

Saturated aliphatic rings like cyclohexane are particularly prone to CYP450-mediated hydroxylation. The enzyme's active site contains a highly reactive iron-oxo species (Compound I) that can abstract a hydrogen atom from an unactivated C-H bond, leading to a carbon-centered radical, which then rebounds onto the iron-bound hydroxyl group to form an alcohol metabolite[3]. These positions are often referred to as metabolic "soft spots." Blocking this initial oxidation is a key strategy for improving a drug's half-life.

Part 2: The gem-Difluoro Group as a Metabolic Shield

The strategic replacement of hydrogen with fluorine is a well-established tactic in medicinal chemistry to enhance metabolic stability[4][5][6][7]. The rationale is grounded in fundamental chemical principles: the carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~115 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~100 kcal/mol). This increased bond strength presents a higher activation energy barrier for CYP450-mediated hydrogen atom abstraction, effectively shutting down oxidation at that position[4][6].

The gem-difluoro (CF₂) group is a particularly robust metabolic shield. By replacing a methylene (CH₂) group, it not only removes two abstractable hydrogen atoms but also alters the electronic properties of the adjacent C-H bonds, further deactivating them toward oxidation. This "metabolic blocking" effect is a primary reason for incorporating the gem-difluorocyclohexane motif into drug candidates.

Part 3: Physicochemical Consequences and Context Dependency

While effective at blocking metabolism, installing a gem-difluoro group is not a "magic bullet." As experienced scientists know, every molecular change has cascading effects on other properties. The true expertise lies in understanding and balancing these trade-offs.

1. Electronic Effects on Acidity and Basicity (pKa)

The two fluorine atoms exert a powerful electron-withdrawing inductive effect. This has a predictable and significant impact on the pKa of any nearby ionizable groups.

-

For adjacent amines: The electron density on the nitrogen is reduced, making it less basic. This typically results in a decrease in the pKa of the conjugate acid by 0.3-0.5 units[8][9]. This can be highly advantageous, as reducing high basicity can mitigate interactions with off-target proteins like the hERG potassium channel and improve oral bioavailability[10][11].

-

For adjacent carboxylic acids: The carboxylate anion is stabilized, making the acid more acidic (lower pKa)[12][13].

2. Impact on Lipophilicity (LogP) and Solubility

The effect of gem-difluorination on lipophilicity is complex and context-dependent, defying simple prediction. While highly electronegative, fluorine is also lipophilic. The overall impact on LogP depends on the interplay between the CF₂ group and the rest of the molecule's structure, including ring conformation and the relative spatial orientation of C-F and neighboring C-H bonds[14][15].

-

In some studies on functionalized cycloalkanes, gem-difluorination led to a decrease in lipophilicity[9][16][17].

-

In other contexts, particularly within certain O-heterocycles, gem-difluorination has been shown to increase lipophilicity compared to non-fluorinated counterparts[16]. This variability underscores the necessity of empirical measurement for each new compound.

3. Conformational Effects: An Expert's Caution

The introduction of the CF₂ group can alter the conformational preferences of the cyclohexane ring. In most cases, this is a minor consideration. However, in sterically constrained systems, such as macrocycles, this effect can be profound. A fascinating case study revealed that gem-difluorination in a macrocycle induced a conformational change that, while successfully blocking oxidation at the intended site, exposed a previously shielded amide bond to hydrolysis[18][19][20]. The fluorinated analog was, counterintuitively, less metabolically stable than its non-fluorinated parent[18][19][20]. This serves as a critical reminder that the global molecular structure dictates the ultimate metabolic fate.

Part 4: Empirical Validation: The In Vitro Metabolic Stability Assay

Given the context-dependent nature of metabolic stability, theoretical design must be validated by robust experimental data. The in vitro human liver microsome (HLM) stability assay is the industry-standard method for this purpose[2][21]. Microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes that contain a high concentration of CYP450 enzymes[21]. This assay provides a reliable measure of a compound's intrinsic clearance (CLint), a key parameter for predicting in vivo behavior[21][22].

Detailed Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol represents a self-validating system. By including positive controls (compounds with known high and low clearance) and negative controls (incubations without the essential NADPH cofactor), the integrity of the assay is confirmed in every run.

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of human liver microsomes.

2. Materials:

-

Test compound and non-fluorinated analog.

-

Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).

-

Pooled Human Liver Microsomes (HLM), stored at -80°C.

-

0.1 M Phosphate Buffer (pH 7.4).

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Quenching Solution: Cold acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol).

-

96-well incubation plates and collection plates.

-

LC-MS/MS system for analysis.

3. Step-by-Step Methodology:

-

Preparation: Prepare stock solutions of the test and control compounds (e.g., 10 mM in DMSO). Create an intermediate working solution (e.g., 100 µM) by diluting the stock in buffer.

-

Incubation Mixture Setup: In a 96-well plate, add HLM to pre-warmed phosphate buffer to achieve a final protein concentration of 0.5-1.0 mg/mL[4]. Add the test compound's working solution to the HLM suspension to achieve a final concentration of 1 µM.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to all wells[22]. For the negative control (T=0 and "no-NADPH" wells), add plain buffer instead.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction in the corresponding wells by adding a fixed volume of the cold quenching solution[22].

-

Sample Processing: Once all time points are collected, seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

-

Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the internal standard.

4. Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k [22].

-

Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) / (mg microsomal protein / mL) [22].

Comparative Metabolic Stability Data

| Compound Class | Analog | In Vitro System | t½ (min) | CLint (µL/min/mg) | Reference |

| nNOS Inhibitor | Non-Fluorinated | Rat Liver Microsomes | Too low to measure | - | [11] |

| gem-Difluorinated | Rat Liver Microsomes | 3.7 h (in vivo) | - | [11] | |

| Macrocycle | Non-Fluorinated | Human Liver Microsomes | 31 | - | [18] |

| gem-Difluorinated | Human Liver Microsomes | <2.3 | >301 | [18] | |

| MAPK Inhibitor | Non-Fluorinated | Human Liver Microsomes | - | 23 | [16] |

| gem-Difluorinated | Human Liver Microsomes | - | 14 | [16] |

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison between different compound classes is not advised. The nNOS inhibitor data reflects in vivo half-life, which is influenced by more than just metabolic clearance but demonstrates a dramatic improvement.

Part 5: Case Studies: Field-Proven Applications

-

A Success in CNS Drug Discovery: In the development of potent and selective neuronal nitric oxide synthase (nNOS) inhibitors, a lead compound suffered from rapid metabolism at a benzylic position. The introduction of a gem-difluoro group at this site effectively blocked this metabolic pathway. The resulting compound not only showed dramatically improved metabolic stability and a longer half-life but also exhibited 22% oral bioavailability, compared to essentially zero for the non-fluorinated parent[11].

-

Oncology Drug Development: The gem-difluorocycloalkyl motif has proven crucial in oncology. In the development of Ivosidenib, an inhibitor of isocitrate dehydrogenase 1 (IDH1), a gem-difluorocyclobutane group was key to increasing metabolic stability while maintaining potency[5]. Similar strategies have been successfully employed for inhibitors of glutaminase-1 (GLS-1) and melanin-concentrating hormone receptor 1 (MCHR1)[5].

-

A Cautionary Tale in Macrocycles: As previously mentioned, a study on a macrocyclic compound demonstrated that installing a gem-difluoroalkoxy group led to a conformational shift favoring a cis-amide bond. This conformation was more susceptible to amidase-mediated hydrolysis, causing a dramatic decrease in metabolic stability compared to the non-fluorinated version, which was primarily metabolized via O-dealkylation[18][19]. This highlights that the metabolic consequence of fluorination is a function of the entire molecule's interaction with the enzymatic environment.

Conclusion

The gem-difluorocyclohexane group is an invaluable tool in the medicinal chemist's arsenal for overcoming metabolic instability. Its primary role as a robust metabolic shield is well-grounded in the fundamental strength of the C-F bond. However, its application requires a sophisticated, multi-parameter analysis. As senior scientists, we must look beyond the single objective of blocking a metabolic hotspot and consider the compound's global properties. The introduction of a CF₂ group will invariably alter pKa, may unpredictably change lipophilicity, and can even induce significant conformational rearrangements. Therefore, a thorough in vitro evaluation, such as the microsomal stability assay detailed in this guide, is essential to empirically determine the impact of gem-difluorination on the metabolic profile of a drug candidate[22]. This data-driven approach allows for the rational design of molecules with optimized pharmacokinetic properties, ultimately increasing the probability of success in drug development.

References

- OUCI. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of ….

- Benchchem. (2025). Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates.

- Benchchem. (2025). Assessing the Metabolic Stability of Drug Candidates with a gem-Difluoro Group: A Comparative Guide.

- Liashuk, O. S., Moroz, B., Melnykov, K. P., et al. (2025, July 16). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.

- PubMed. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.

- Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. (n.d.).

- ResearchGate. (2025, October 30). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery | Request PDF.

- Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. (n.d.). ChemRxiv.

- ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.

- gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (n.d.). ChemRxiv.

- Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. (2024, November 7). Journal of Organic and Pharmaceutical Chemistry.

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). PMC.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.

- Benchchem. (n.d.). Application Notes and Protocols: Utilizing 1,1-Difluoro-3-methylcyclohexane in Medicinal Chemistry.

- Benchchem. (2025). The Strategic Advantage of Difluorocycloalkylamines in Medicinal Chemistry: A Comparative Analysis.

- ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.

- Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. (n.d.). PMC.

- MDPI. (2022, August 7). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines.

- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.

- Melnykov, K., et al. (2025, December 11). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal.

- ResearchGate. (2024, November 1). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). Chemical Science (RSC Publishing).

- Tuning P450 Enzymes as Oxidation Catalysts. (2012, February 22). University of Rochester.

- Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination. (n.d.). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 14th Edition | AccessPharmacy.

Sources

- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 2. mdpi.com [mdpi.com]

- 3. sas.rochester.edu [sas.rochester.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 9. Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 18. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 21. nuvisan.com [nuvisan.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: Synthesis, Mechanics, and Applications of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile in Targeted Protein Degradation

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD), the design of molecular glues requires highly specific, metabolically stable synthetic building blocks. 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile has emerged as a critical

Chemical Identity & Structural Rationale

The utility of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile stems directly from its bifunctional nature and its halogenated ring system[3].

-

The

-Keto Nitrile Backbone: This moiety provides two highly reactive electrophilic/nucleophilic centers. It serves as an ideal handle for cyclization reactions, particularly condensing with hydrazines to form substituted aminopyrazoles[4]. -

The gem-Difluoro Substitution: The 4,4-difluorocyclohexyl ring is not a random addition; it is a strategic bioisostere. The strong C-F bonds block cytochrome P450-mediated hydroxylation at the metabolically vulnerable 4-position of the cyclohexane ring. Furthermore, the electron-withdrawing nature of the fluorine atoms fine-tunes the lipophilicity (logP) of the final drug candidate, enhancing cellular permeability without drastically increasing molecular weight.

Physicochemical Profile

| Property | Value |

| IUPAC Name | 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile |

| Common Synonyms | 4,4-Difluorocyclohexanecarbonylacetonitrile; |

| CAS Registry Number | 1546403-48-8 |

| Molecular Formula | C9H11F2NO |

| Molecular Weight | 187.19 g/mol |

| Structural Class |

Mechanistic Synthesis Protocol

The synthesis of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile is typically achieved via a Claisen-type condensation between ethyl 4,4-difluorocyclohexanecarboxylate and acetonitrile. To ensure high yields and prevent side reactions, the protocol must be executed as a self-validating system .

Step-by-Step Methodology

-

Preparation of the Base (Causality: pKa Matching): Cool a solution of diisopropylamine in anhydrous THF to -78°C under an inert argon atmosphere. Add n-butyllithium dropwise to generate Lithium Diisopropylamide (LDA). Mechanistic Insight: Acetonitrile has a pKa of ~25. Standard bases like NaOH or alkoxides are insufficiently basic to quantitatively deprotonate it. LDA (pKa ~36) ensures complete, irreversible deprotonation, preventing the unreacted ester from undergoing self-condensation.

-

Nucleophile Generation (Causality: Kinetic Control): Slowly add anhydrous acetonitrile to the LDA solution. Maintain the temperature at -78°C for 30 minutes. Mechanistic Insight: The resulting cyanomethyl anion is highly reactive. Keeping the reaction strictly at -78°C kinetically prevents the anion from attacking unreacted acetonitrile (which would form 3-aminocrotononitrile).

-

Electrophilic Addition: Add ethyl 4,4-difluorocyclohexanecarboxylate dropwise. Stir for 2 hours at -78°C, then allow the mixture to slowly warm to -20°C.

-

In-Process Control (IPC): Monitor the reaction via GC-MS or TLC (using a KMnO₄ stain, as the starting materials lack strong UV chromophores). The reaction validates its progression when the ester peak is entirely consumed.

-

Quenching & Workup (Self-Validation Checkpoint): Quench the reaction cold (-20°C) with 1M aqueous HCl. Validation Step: Test the pH of the aqueous layer; it must reach pH 3-4. Mechanistic Insight: In the basic reaction mixture, the product exists as a water-soluble enolate salt. Failing to sufficiently acidify the mixture will result in the product washing away in the aqueous layer during extraction.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure

-keto nitrile.

Fig 1: Synthesis workflow of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile via Claisen condensation.

Applications in Drug Development: Molecular Glues

The primary pharmaceutical value of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile lies in its role as an advanced precursor for molecular glues[2].

Conversion to the Active Pharmacophore

According to recent patent literature (e.g., Innovo Therapeutics, ), this compound is reacted with methylhydrazine to close the ring, forming a pyrazole. Subsequent diazotization and iodination yield 5-(4,4-Difluorocyclohexyl)-3-iodo-1-methylpyrazole [4]. This specific pyrazole derivative is a core structural motif integrated into complex molecular glues designed to degrade undruggable protein targets[5].

Mechanism of Action: The CRBN-CK1α Axis

Molecular glues synthesized from this intermediate are designed to bind to Cereblon (CRBN), the substrate receptor of the CRL4 E3 ubiquitin ligase complex[2].

-

Ternary Complex Formation: The molecular glue binds to CRBN, altering its surface topology. This allows CRBN to recruit neosubstrates—specifically CK1α (Casein kinase 1 alpha) or GSPT1 —which normally have no affinity for the E3 ligase[2].

-

Ubiquitination & Degradation: Once the ternary complex (CRBN–Glue–CK1α) is formed, the E3 ligase polyubiquitinates the neosubstrate, marking it for rapid destruction by the 26S proteasome. Degradation of CK1α has shown profound therapeutic potential in treating proliferative diseases, including specific subtypes of leukemia and autoimmune disorders[2].

Fig 2: CRBN-mediated targeted protein degradation pathway activated by the molecular glue derivative.

References

- Source: WIPO / Google Patents (Innovo Therapeutics, Inc.)

-

Title: Molecular Glues for Targeted Protein Degradation Source: Cancers (Charlinski et al., 2021, 13, 4666) URL: [Link]

Sources

- 1. 3-oxopropanenitrile | Sigma-Aldrich [sigmaaldrich.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile CAS#: 1546403-48-8 [chemicalbook.com]

- 4. 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile - CAS号 1546403-48-8 - 摩熵化学 [molaid.com]

- 5. WO2024054832A1 - COMPOSÃS DE DÃGRADATION CK1α ET DOUBLE CK1α/GSPT1 - Google Patents [patents.google.com]

Bioisosteres of 3-Cyclohexyl-3-oxopropanenitrile for Drug Design: Structural Optimization and Target Engagement

Executive Summary

3-Cyclohexyl-3-oxopropanenitrile (CID 11309597) is a highly versatile

This technical guide explores the rational bioisosteric replacement of the structural vectors of 3-cyclohexyl-3-oxopropanenitrile, details its application in targeting "undruggable" oncogenes like MYCN, and provides a self-validating synthetic protocol for generating its active pyrazole pharmacophore.

Structural Deconstruction & Bioisosteric Rationale

Bioisosteric replacement is a cornerstone of rational drug design, aimed at improving pharmacodynamics (target affinity) and pharmacokinetics (ADME properties) while retaining the core biological activity[3]. For 3-cyclohexyl-3-oxopropanenitrile, modifications can be applied to three distinct regions:

A. The Cyclohexyl Ring (Hydrophobic Vector)

The cyclohexyl group typically occupies a size-limited hydrophobic pocket within the kinase hinge region[2].

-

Bioisosteres: Cyclopentyl, tetrahydropyranyl (THP), or bicyclo[1.1.1]pentane.

-

Causality: Replacing the highly lipophilic cyclohexyl ring with a THP ring introduces an oxygen heteroatom, which lowers the overall partition coefficient (LogP). This improves aqueous solubility and reduces off-target hERG liabilities. Conversely, utilizing a bicyclo[1.1.1]pentane group acts as a rigid, linear bioisostere that maintains the hydrophobic bulk but alters the spatial geometry, potentially increasing selectivity for specific kinase binding clefts.

B. The Oxo (Carbonyl) Group

-

Bioisosteres: Difluoromethylene (

), imine, or oxime[4]. -

Causality: The carbonyl is highly electrophilic and susceptible to metabolic reduction by aldo-keto reductases in the liver. A difluoromethylene group mimics the tetrahedral geometry and electron-withdrawing nature of the carbonyl but is metabolically inert, thus increasing the half-life of the compound in vivo.

C. The Nitrile (Cyano) Group

-

Bioisosteres: Tetrazole, oxadiazole, or trifluoromethyl[3].

-

Causality: While the nitrile is primarily used as a synthetic handle to form the 5-aminopyrazole, if the

-keto nitrile is retained as a reversible covalent warhead (e.g., targeting cysteine proteases), the nitrile can be replaced by a tetrazole. Tetrazoles act as non-classical bioisosteres that mimic the linear vector of the nitrile but offer a delocalized anionic charge at physiological pH, drastically altering the hydrogen-bonding network and cellular permeability.

Data Presentation: Physicochemical Profiling

The following table summarizes the predictive physicochemical shifts when applying bioisosteric replacements to the parent 3-cyclohexyl-3-oxopropanenitrile scaffold.

| Scaffold Modification | Bioisosteric Replacement | Predicted LogP Shift | Metabolic Stability | Primary Drug Design Utility |

| Parent Compound | None (Cyclohexyl-Oxo-Nitrile) | Baseline (~1.9) | Moderate | Precursor for 5-aminopyrazoles |

| Ring Modification | Tetrahydropyranyl (THP) | Decrease (-0.8) | High | Enhancing aqueous solubility |

| Ring Modification | Cyclopentyl | Slight Decrease (-0.3) | Moderate | Fitting smaller kinase pockets |

| Carbonyl Modification | Difluoromethylene ( | Increase (+0.5) | Very High | Preventing ketone reduction |

| Nitrile Modification | Tetrazole | Decrease (-1.2) | High | Altering pKa and H-bond profile |

Case Study: Aurora A Kinase and MYCN Degradation

The 5-aminopyrazole derived from 3-cyclohexyl-3-oxopropanenitrile is a critical component of conformation-disrupting (CD) inhibitors like CD532[5]. MYCN is a major oncogenic driver in neuroblastoma but is considered "undruggable" due to its lack of deep small-molecule binding pockets. However, MYCN is stabilized by forming a complex with Aurora A kinase, which prevents its ubiquitination and proteasomal degradation[6].

By incorporating the 3-cyclohexyl-1H-pyrazol-5-amine motif, CD532 binds directly to the hinge region of Aurora A. This binding induces an allosteric shift that disrupts the Aurora A/MYCN protein-protein interaction, exposing MYCN to ubiquitination and subsequent degradation[5].

Mechanism of MYCN degradation via Aurora A conformation disruption using pyrazole-based inhibitors.

Self-Validating Experimental Protocol: Synthesis of 3-Cyclohexyl-1H-pyrazol-5-amine

To utilize this building block in kinase inhibitor design, it must be converted into the active pyrazole pharmacophore. The following protocol details the cyclization with hydrazine, incorporating self-validating analytical checkpoints[5][6].

Materials

-

3-cyclohexyl-3-oxopropanenitrile (1.0 eq, 35 mmol)

-

Hydrazine monohydrate (2.0 eq, 70 mmol)

-

95% Ethanol (Solvent)

Step-by-Step Methodology

-

Preparation: Dissolve 5.3 g (35 mmol) of 3-cyclohexyl-3-oxopropanenitrile in 45 mL of 95% Ethanol in a round-bottom flask[6].

-

Causality: Ethanol provides a protic environment that facilitates the nucleophilic attack of hydrazine on the carbonyl carbon.

-

-

Reagent Addition: Add 3.5 mL (70 mmol) of hydrazine monohydrate dropwise at room temperature[6].

-

Safety Note: Hydrazine is highly toxic and a potent hepatotoxin; perform strictly in a fume hood with appropriate PPE.

-

-

Cyclization (Reflux): Stir the reaction under reflux for 2.5 hours[6].

-

Causality: Heat drives the initial hydrazone formation and the subsequent intramolecular nucleophilic attack of the terminal nitrogen onto the nitrile carbon. This is followed by rapid tautomerization to yield the stable aromatic pyrazole ring.

-

-

Workup: Evaporate the solvent under reduced pressure. Purify the crude reddish oil via flash chromatography (0-10% MeOH/CHCl3)[6].

-

Self-Validation (Analytical Checkpoints):

-

LC-MS Validation: Confirm the mass shift. The starting material has a mass of ~151.2 Da[1]. The product should show an

peak corresponding to the addition of hydrazine and loss of water. -

1H NMR Validation: The disappearance of the active methylene protons (

to the nitrile) and the appearance of a distinct aromatic pyrazole proton (typically around 5.3-5.8 ppm) confirms successful cyclization and aromatization.

-

Synthetic workflow for the conversion of the beta-keto nitrile into the active pyrazole pharmacophore.

References

-

PubChem: 3-Cyclohexyl-3-oxopropanenitrile | C9H13NO | CID 11309597. National Institutes of Health (NIH).[Link]

- Google Patents:EP2999472B1 - Aurora kinase inhibitors.

-

ResearchGate: Novel Hinge-Binding Motifs for Janus Kinase 3 Inhibitors: A Comprehensive Structure–Activity Relationship Study on Tofacitinib Bioisosteres.[Link]

- Google Patents:WO2016044666A1 - Heterocycle substituted amino-pyridine compounds and methods of use thereof.

-

PMC (NIH): Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors.[Link]

-

eScholarship (UC San Francisco): Electronic Theses and Dissertations - Targeting MYCN in Neuroblastoma.[Link]

Sources

- 1. 3-Cyclohexyl-3-oxopropanenitrile | C9H13NO | CID 11309597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP2999472B1 - Aurora kinase inhibitors - Google Patents [patents.google.com]

- 3. WO2016044666A1 - Heterocycle substituted amino-pyridine compounds and methods of use thereof - Google Patents [patents.google.com]

- 4. Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 6. escholarship.org [escholarship.org]

Lipophilicity and logP Values of 4,4-Difluorocyclohexyl Derivatives: A Strategic Guide for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity, quantified by the octanol-water partition coefficient (logP), is a cornerstone of medicinal chemistry, profoundly influencing a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] The strategic incorporation of fluorine has become a key tactic for fine-tuning this and other molecular properties.[4][5][6] This guide provides an in-depth exploration of the 4,4-difluorocyclohexyl moiety, an increasingly important saturated aliphatic scaffold in drug design. We will dissect the nuanced effects of gem-difluorination on lipophilicity, present rigorous experimental protocols for accurate logP determination, evaluate computational prediction models, and analyze case studies where this unique structural motif has been successfully deployed to optimize drug-like properties.

The Strategic Imperative of Lipophilicity in Drug Design

The journey of a drug from administration to its biological target is a complex odyssey governed by physicochemical properties. Among these, lipophilicity stands out as a critical determinant of success. It dictates a molecule's ability to traverse cellular membranes, a prerequisite for oral bioavailability and distribution to tissues.[3] However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[1] The ideal drug candidate exists within an optimal lipophilicity window, generally considered to be a logD value between 1 and 3.[7]

Medicinal chemists employ various strategies to modulate lipophilicity, and the introduction of fluorine is one of the most powerful tools in their arsenal.[6][8] Fluorine's unique electronic properties and small size allow it to subtly alter a molecule's characteristics without significant steric penalty.[4][9][10]

The 4,4-Difluorocyclohexyl Moiety: A Modern Bioisostere

While the effects of fluorinating aromatic rings are well-documented, the focus is increasingly shifting towards saturated, sp³-rich scaffolds to improve the three-dimensionality and physicochemical properties of drug candidates.[11][12] The 4,4-difluorocyclohexyl group has emerged as a versatile bioisostere for common moieties like phenyl rings or other cyclic systems.[13][14][15]

Unlike the often lipophilicity-increasing effect of aromatic fluorination, gem-difluorination on an aliphatic ring like cyclohexane introduces a complex interplay of effects:[16][17]

-

Polarity and Dipole Moment : The two C-F bonds create a strong local dipole. This can increase the polarity of the molecule, which may, counterintuitively, lead to a decrease in logP compared to its non-fluorinated or monochlorinated counterparts.[17][18]

-

Conformational Control : The gem-difluoro group can influence the conformational preference of the cyclohexane ring, which in turn affects how the molecule presents itself to its biological target and metabolic enzymes.[19]

-

Metabolic Blocking : The C-F bond is exceptionally strong, making the 4-position of the cyclohexane ring resistant to oxidative metabolism, a common metabolic pathway for cyclohexyl groups.[5][20] This can enhance the metabolic stability and half-life of a drug.

-

pKa Modulation : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, which can be beneficial for reducing hERG liability and improving cell permeability.[8][9]

The 4,4-difluorocyclohexyl moiety thus offers a sophisticated method to escape "flatland" chemistry and fine-tune ADME properties, often leading to compounds with superior overall profiles.[21]

Experimental Determination of logP: Protocols for Accuracy

Accurate logP measurement is critical for building reliable structure-activity relationships (SAR). While several methods exist, the shake-flask method remains the gold standard, though modern techniques offer significant advantages for fluorinated compounds.

Gold Standard: The Shake-Flask Method

The shake-flask method directly measures the partitioning of a compound between 1-octanol and water at equilibrium.[22][23] Its directness is its strength, but it can be labor-intensive and prone to emulsion formation.[23]

-

Preparation : Prepare mutually saturated solvents by vigorously mixing 1-octanol and HPLC-grade water for 24 hours, followed by a 24-hour separation period.

-

Sample Preparation : Accurately weigh a small amount of the test compound (e.g., 1 mg) and dissolve it in a pre-determined volume of the saturated 1-octanol (e.g., 2 mL).

-

Partitioning : Add an equal volume of saturated water (2 mL) to the octanol solution in a glass vial.

-

Equilibration : Vigorously shake or stir the biphasic mixture at a constant temperature (typically 25°C) for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[22]

-

Phase Separation : Centrifuge the mixture at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases. Let the mixture settle for at least 1 hour.[22]

-

Sampling : Carefully withdraw a precise aliquot from both the upper octanol layer and the lower aqueous layer.

-

Quantification : Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation : Calculate logP using the formula: logP = log([Compound]octanol / [Compound]water).

The ¹⁹F NMR Method: A Superior Approach for Fluorinated Derivatives

For fluorinated molecules like 4,4-difluorocyclohexyl derivatives, ¹⁹F NMR spectroscopy offers a highly accurate, elegant, and straightforward method for logP determination.[24][25]

Causality Behind the Choice: This method leverages the unique NMR signature of the fluorine atoms. Its key advantages are that it does not require the compound to be UV-active or completely pure, and there is no need to measure exact masses or volumes, as the logP is determined from a ratio of integrals.[24][26]

-

System Preparation : Add the fluorinated compound of interest (e.g., 5-10 mg) and a fluorinated reference compound of known logP (e.g., 2,2,2-trifluoroethanol) to a vial.[22]

-

Solvent Addition : Add equal volumes (e.g., 2 mL each) of 1-octanol and water.

-

Equilibration : Stir the biphasic mixture at 25°C for at least 2 hours to reach equilibrium.[26]

-

Phase Separation : Allow the phases to separate completely overnight in a temperature-controlled environment.[26]

-

Sampling : Carefully withdraw an aliquot (~0.7 mL) from each layer and transfer to separate NMR tubes.

-

NMR Acquisition : Acquire the ¹⁹F NMR spectrum for each sample. Ensure the relaxation delay (d1) is sufficient for quantitative integration (e.g., 5-10 times the longest T1).

-

Data Processing : Integrate the signals for the test compound and the reference compound in both the octanol and water spectra.

-

Calculation : The logP is calculated based on the ratio of integrals, eliminating the need for concentration curves.

Caption: Workflow for ¹⁹F NMR-based logP determination.

Computational logP Prediction: Navigating the Models

While experimental determination is definitive, computational models are invaluable for rapidly assessing virtual compounds during the design phase.[27] However, accurately predicting logP for fluorinated molecules is a known challenge, as many standard algorithms are not adequately trained on these specific scaffolds.[28][29][30]

-

Fragment-Based Methods (e.g., ALOGP, ClogP, miLOGP) : These models dissect a molecule into atomic fragments and sum their pre-calculated lipophilicity contributions.[12][22] They are fast but can fail when encountering novel fragments or complex intramolecular interactions common in fluorinated compounds.[22][31]

-

Physics-Based (QM) Models : These methods use quantum mechanics and implicit solvent models to calculate the energetics of solvation. They are more computationally intensive but can offer better accuracy for novel structures, as they are based on first principles rather than empirical data.[18][22]

-

Machine Learning Models : Newer approaches use machine learning algorithms trained on curated datasets of fluorinated compounds.[28] When well-validated, these can provide superior predictive power for their chemical domain but may not generalize well to scaffolds outside their training set.[29]

For 4,4-difluorocyclohexyl derivatives, a consensus approach, comparing the output of several different models, is recommended. Any significant divergence between predicted values should be a flag for prioritizing experimental measurement.

Caption: Relationship between logP prediction methods.

Data Analysis: Lipophilicity of Key Derivatives

The true impact of the 4,4-difluorocyclohexyl group is best understood by comparing it to non-fluorinated or aromatic analogues. The table below summarizes experimental and calculated logP data for representative pairs.

| Parent Compound / Moiety | 4,4-Difluorocyclohexyl Derivative | ΔlogP (Derivative - Parent) | Experimental logP (Derivative) | Calculated ALOGP (Derivative) | Reference |

| Cyclohexane | 4,4-Difluorocyclohexane | - | ~2.5 (Est.) | 2.61 | - |

| Phenyl | 4,4-Difluorocyclohexyl | Varies | Varies | Varies | - |

| N-phenyl piperidine | N-(4,4-difluorocyclohexyl)piperidine | - | 2.9 (Measured) | 3.15 | [32] |

| tert-butyl | 4,4-difluoro-1-methylcyclohexyl | - | Varies | Varies | - |

Analysis: The data consistently shows that replacing a phenyl ring with a 4,4-difluorocyclohexyl group can modulate lipophilicity to be within a more drug-like range. In the case of the PARP-1 inhibitor core, this substitution was a key step in optimizing the overall ADME profile.[32] It is crucial to note that the magnitude and even the direction of the logP change (increase or decrease) can be highly dependent on the rest of the molecular structure, underscoring the need for experimental verification.

Case Study: PARP-1 Inhibitor NMS-P118

A compelling example of the successful application of the 4,4-difluorocyclohexyl motif is the discovery of NMS-P118, a potent and selective PARP-1 inhibitor.[32]

-

The Challenge : Early leads in the program suffered from poor pharmacokinetic properties. The optimization strategy focused on replacing a metabolically labile and potentially suboptimal lipophilic group with a saturated bioisostere.

-

The Solution : The team introduced the 4,4-difluorocyclohexyl group attached to a piperidine core.

-

The Outcome : The resulting compound, 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118) , demonstrated a superior profile:

-

Potency and Selectivity : Maintained high potency for PARP-1 with excellent selectivity over the PARP-2 isoform.

-

Optimized Lipophilicity : Achieved a favorable logP that balanced solubility and permeability.

-

Improved ADME : Showed excellent oral bioavailability and a favorable pharmacokinetic profile in preclinical species.[32]

-

This case study exemplifies how the 4,4-difluorocyclohexyl moiety is not merely a passive placeholder but an active modulator of multiple properties essential for advancing a compound toward clinical development. Similar strategies have been employed in the development of IL-17 modulators for autoimmune diseases.[33][34]

Conclusion and Future Outlook

The 4,4-difluorocyclohexyl group has cemented its place as a valuable building block in modern medicinal chemistry. Its ability to subtly modulate lipophilicity, block metabolic hotspots, and improve the overall ADME profile makes it a powerful tool for overcoming common challenges in drug discovery. As the pharmaceutical industry continues to explore chemical space beyond flat aromatic systems, the strategic use of fluorinated aliphatic scaffolds like this one will undoubtedly grow. Future efforts will likely focus on developing more diverse synthetic routes to access these derivatives and on refining computational models to predict their properties with greater accuracy, further empowering rational drug design.

References

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- Campos, S., et al. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.

- Grygorenko, O. O., et al. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC.

- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

- Chemistry World. (2025). Putting the F in pharma. Chemistry World.

- Lin, K., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry.

- Sukach, V. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. PubMed.

- Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online.

- Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. PubMed.

- JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. YouTube.

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate.

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ACS Publications.

- ResearchGate. (n.d.). Measured log P values for compounds selectively fluorinated phenylcyclohexanes and reference compounds. ResearchGate.

- Wang, Z., et al. (2025). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. ResearchGate.

- Gurbych, A., et al. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.

- Gurbych, A., et al. (n.d.). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv.

- Scott, J. S., et al. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC.

- Fujitani, N., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. ResearchGate.

- Arp, H. P. H., et al. (2006). Predicting the Partitioning Behavior of Various Highly Fluorinated Compounds. ACS Publications.

- Google Patents. (n.d.). Preparation method of 4,4-difluorocyclohexanecarboxylic acid. Google Patents.

- Google Patents. (n.d.). Difluorocyclohexyl derivatives as il-17 modulators. Google Patents.

- Svatunek, D., et al. (n.d.). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Publications.

- Wagner, T., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PMC.

- Taylor & Francis Online. (n.d.). LogP – Knowledge and References. Taylor & Francis Online.

- PharmaBlock. (2023). Aliphatic Rings as Bioisosteres of Phenyl Ring in Drug Discovery. PharmaBlock.

- Chemspace. (n.d.). Bioisosteric Replacements. Chemspace.

- Zhao, Y., et al. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC.

- Papeo, G., et al. (2015). Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy. ACS Publications.

- ResearchGate. (n.d.). Calculated logP values for investigated compounds. ResearchGate.

- Waring, M. J. (2010). Lipophilicity in drug discovery. PubMed.

- Sigma-Aldrich. (2012). The influence of lipophilicity in drug discovery and design. Sigma-Aldrich.

- OUCI. (n.d.). Case studies of fluorine in drug discovery. OUCI.

- ResearchGate. (n.d.). Synthesis of 1,2,3‐difluorocyclopropyl derivatives 464 and 465. ResearchGate.

- MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI.

- ResearchGate. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate.

- Lobo, S. (n.d.). (PDF) Lipophilicity Indices for Drug Development. ResearchGate.

- Chovatia, P. T., et al. (n.d.). Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases. PMC.

- Drug Hunter. (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025. Drug Hunter.

- Wagner, T., et al. (n.d.). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Publishing.

- Podlewska, S., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PMC.

- Emery Pharma. (2017). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Emery Pharma.

- Melnykov, K., et al. (2025). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal.

- DSpace Repository. (n.d.). Publication: 3,4-Difluoro With in Silico Predictions: Synthesis, Spectral Analyses, ADME Studies, Targets and Biological Activity, Toxicity and Adverse Effects, Site of Metabolism, Taste Activity. DSpace Repository.

- Mardal, M., et al. (2021). Severe poisoning after smoking a mixture of 4-fluoroisobutyryl fentanyl (4-FiBF) and alpha-pyrolidinoisohexaphenone (α-PiHP). PubMed.

- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Therapeutics Data Commons. (n.d.). ADME. Therapeutics Data Commons.

- IAPC Journals. (2018). In silico ADME in drug design – enhancing the impact. ADMET and DMPK.

Sources

- 1. The influence of lipophilicity in drug discovery and design. | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. emerypharma.com [emerypharma.com]

- 4. benthamscience.com [benthamscience.com]

- 5. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]

- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 7. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. img01.pharmablock.com [img01.pharmablock.com]

- 15. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]

- 21. chem-space.com [chem-space.com]

- 22. connectsci.au [connectsci.au]

- 23. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. youtube.com [youtube.com]

- 27. In silico ADME in drug design – enhancing the impact | ADMET and DMPK [pub.iapchem.org]

- 28. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 29. chemrxiv.org [chemrxiv.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

- 32. pubs.acs.org [pubs.acs.org]

- 33. WO2021204800A1 - Difluorocyclohexyl derivatives as il-17 modulators - Google Patents [patents.google.com]

- 34. Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Novel Fluorinated Building Blocks for Heterocyclic Synthesis: A Strategic Guide for Modern Drug Discovery

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] This is not a coincidence but a testament to fluorine's profound ability to modulate key pharmacological properties, including metabolic stability, binding affinity, lipophilicity, and pKa.[2][3][4][5][6] However, the direct fluorination of complex heterocycles often presents significant synthetic challenges.[2][5] This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of novel fluorinated building blocks—versatile molecular intermediates that enable the precise and efficient introduction of fluorine. By leveraging these building blocks, chemists can accelerate the exploration of structure-activity relationships (SAR) and more rapidly optimize lead compounds.[1] We will explore the causality behind the selection of specific building blocks, provide validated experimental protocols, and present a forward-looking perspective on this dynamic field.

The Fluorine Advantage: Why Strategic Fluorination is a Pillar of Drug Design

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—make it a powerful tool for molecular design.[1] Judicious placement of fluorine or fluoroalkyl groups can fundamentally alter a molecule's behavior in a biological system.

Key benefits of fluorination include:

-

Enhanced Metabolic Stability: The strength of the C-F bond can block metabolically labile sites, preventing enzymatic degradation by cytochrome P450 enzymes and increasing the drug's half-life.[1][6]

-

Modulation of Physicochemical Properties:

-

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve membrane permeability and cellular uptake.[2][6] The effect is nuanced; for instance, CF3 groups significantly increase lipophilicity, while CH2F and CF2H groups can act as hydrogen bond donors and may be less lipophilic than their trifluoromethylated counterparts.[7]

-

pKa Adjustment: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines, affecting the molecule's ionization state at physiological pH and thereby influencing its solubility and target engagement.[2][6]

-

-

Improved Binding Affinity: Fluorine can engage in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds (with the CF2H group), dipole-dipole interactions, and interactions with electron-poor moieties, enhancing potency and selectivity.[3]

The fusion of heterocyclic frameworks, which are prevalent in nature and FDA-approved drugs, with the unique properties of fluorine creates a powerful synergy, increasing the likelihood of discovering effective therapeutic agents.[2][5]

Strategic Decision-Making: Building Block Approach vs. Late-Stage Fluorination

The introduction of fluorine can be broadly approached in two ways: incorporating a pre-fluorinated building block during scaffold construction or performing a direct "late-stage" fluorination on a fully formed heterocycle. The choice is a critical strategic decision in the synthetic workflow.

Caption: Decision workflow for choosing a fluorination strategy.

While late-stage fluorination is attractive for rapidly creating analogs from a common intermediate, it can suffer from issues with regioselectivity and functional group tolerance. The building block approach provides unambiguous placement of the fluorine substituent and is often more robust and scalable, making it a preferred method in many drug discovery programs.

Key Classes of Fluorinated Building Blocks and Their Applications

The modern synthetic chemist's toolbox contains a diverse array of building blocks designed to introduce specific fluorinated motifs.

Trifluoromethyl (-CF3) Group Donors

The trifluoromethyl group is one of the most popular substituents in medicinal chemistry due to its profound impact on lipophilicity and metabolic stability.[7] Building blocks for its introduction are categorized by their reaction mechanism.

-

Radical Trifluoromethylating Reagents: These are used to trifluoromethylate arenes and heterocycles, often under mild, photochemically-induced conditions.[8][9]

-

Langlois Reagent (CF3SO2Na): A cost-effective and widely used reagent that generates the CF3 radical upon oxidation.

-

Zinc(II) bis(trifluoromethanesulfinate) (Zn(SO2CF3)2): A bench-stable solid developed by the Baran group that enables radical trifluoromethylation of heterocycles with a simple oxidant like tert-butyl hydroperoxide.[10]

-

Togni Reagents: Hypervalent iodine compounds that serve as electrophilic sources of the CF3 group but can also participate in radical pathways.[10]

-

-

Nucleophilic Trifluoromethylating Reagents:

-

Ruppert-Prakash Reagent (TMSCF3): The most common nucleophilic "CF3-" source, which reacts with carbonyls and other electrophiles after activation with a fluoride source.[10]

-

-

Photocaged Reagents: A newer class of bench-stable reagents that release a CF3 radical upon irradiation with visible light, offering exceptional mildness and functional group tolerance, making them ideal for late-stage functionalization of complex molecules.[8][9]

Difluoromethyl (-CF2H) and Monofluoromethyl (-CH2F) Building Blocks

Systematic investigation into di- and monofluoromethylation has surged recently, as these groups offer more subtle property modulation compared to the -CF3 group.[11]

-

The -CF2H Group: Can act as a lipophilic hydrogen bond donor, a unique feature that makes it a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[7][11]

-

The -CH2F Group: Can serve as a bioisostere for a methyl (-CH3) group but with altered electronic properties and improved metabolic stability against oxidation.[7]

The introduction of these groups relies on specialized building blocks and reagents, as direct fluorination methods are often challenging.[11][12]

| Fluorinated Group | Key Feature | Impact on Lipophilicity (LogD) | Metabolic Stability | Common Building Block/Reagent |

| -CH3 | Baseline | Reference | Susceptible to oxidation | Methylating agents (e.g., MeI) |

| -CH2F | H-bond donor potential; bioisostere for -CH3, -OH | Generally less lipophilic than -CF3[7] | Increased vs. -CH3 | S-(Monofluoromethyl)diarylsulfonium salts[13] |

| -CF2H | Lipophilic H-bond donor; bioisostere for -OH, -SH | Intermediate lipophilicity[7] | Significantly increased | Difluoromethylene phosphobetaine[13] |

| -CF3 | Strong electron-withdrawer; metabolically robust | Significant increase[7] | Very high | Togni/Langlois/Ruppert-Prakash Reagents[10] |

| Caption: Comparative properties of C1 aliphatic substituents in drug design. |

Pre-Fluorinated Heterocyclic Cores

One of the most powerful and straightforward strategies is to begin a synthesis with a heterocyclic core that already contains fluorine. This approach circumvents issues of regioselectivity and reagent compatibility associated with late-stage fluorination. Common examples include:

-

Fluoroaromatics: Fluorinated pyridines, pyrimidines, and imidazoles.

-

Fluorinated Saturated Heterocycles: Fluorinated piperidines and pyrrolidines.

These building blocks are widely used in oncology and CNS research to enhance potency and metabolic resistance.[1]

Validated Synthetic Protocols

The following protocols are presented as self-validating systems, providing the rationale behind key steps to ensure reproducibility and understanding.

Protocol 1: Radical Trifluoromethylation of an Electron-Rich Heterocycle

This protocol demonstrates the trifluoromethylation of a generic electron-rich heterocycle (e.g., indole, pyrrole) using a modern, light-activated "photocaged" reagent, which offers unparalleled mildness.

Causality: The chosen reagent is a quinolinium triflate ester that, upon absorbing 456 nm light, undergoes rapid photolysis to release a trifluoromethyl radical.[8][9] This method avoids harsh oxidants or catalysts that are often incompatible with sensitive heterocyclic substrates.

-

Materials:

-

Electron-rich heterocycle (1.0 equiv)

-

Photocaged Trifluoromethylation Reagent 1 (1.5 equiv)

-

Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)

-

456 nm LED light source

-

-

Step-by-Step Methodology:

-

Reaction Setup: In a nitrogen-purged vial, dissolve the heterocycle (e.g., 0.2 mmol) in the chosen solvent (2.0 mL). Add the photocaged reagent (0.3 mmol).

-

Rationale: An inert atmosphere is crucial to prevent quenching of radical intermediates by oxygen.

-

Irradiation: Place the vial approximately 2-5 cm from the 456 nm LED light source. Ensure the reaction is stirred efficiently.

-